4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)butanamide
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, featuring both a pyrazole ring and a butanamide moiety, makes it a subject of interest for various scientific research applications.
Properties
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2,5-dimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-7-8-12(2)15(10-11)18-16(22)6-5-9-20-14(4)17(21(23)24)13(3)19-20/h7-8,10H,5-6,9H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZFGESYQWKLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)butanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.
Coupling with Butanamide: The nitrated pyrazole is coupled with 2,5-dimethylphenylbutanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The pyrazole ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are commonly used.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions can yield various halogenated or alkylated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers can use it to understand the interaction of pyrazole derivatives with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)butanamide would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro group and the amide moiety may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1H-pyrazole derivatives: These compounds share the pyrazole ring and nitro group but differ in their substituents.
N-phenylbutanamides: These compounds share the butanamide moiety but differ in their aromatic substituents.
Uniqueness
The uniqueness of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)butanamide lies in its specific combination of functional groups and substituents, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
